

Technical Guide: $\text{N}^{\alpha}\text{-Boc-Ny-trityl-L-glutamine}$ (Boc-Gln(Trt)-OH)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Gln(Trt)-OH*

Cat. No.: *B557106*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of $\text{N}^{\alpha}\text{-Boc-Ny-trityl-L-glutamine}$ (**Boc-Gln(Trt)-OH**), a critical protected amino acid derivative used in solid-phase peptide synthesis (SPPS). This document details its chemical properties, structure, and application in the synthesis of peptides for research and pharmaceutical development.

Core Data and Structure

Boc-Gln(Trt)-OH is a derivative of the amino acid glutamine, where the α -amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain amide nitrogen is protected by a trityl (Trt) group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Table 1: Physicochemical Properties of **Boc-Gln(Trt)-OH**[1][2][3]

Property	Value
CAS Number	132388-69-3
Molecular Formula	C ₂₉ H ₃₂ N ₂ O ₅
Molecular Weight	488.57 g/mol
Appearance	White to off-white powder
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]
Purity (TLC)	≥98.0%[1][5]
Storage Temperature	15-25°C

Table 2: Chemical Identifiers[1][2]

Identifier	Value
Synonyms	Na-Boc-Nδ-trityl-L-glutamine, N-Boc-N'-trityl-L-glutamine
MDL Number	MFCD00153305
PubChem Substance ID	57647498
SMILES	CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O
InChI Key	YEXNCDUSVVLUFM-DEOSSOPVSA-N

Role in Peptide Synthesis

Boc-Gln(Trt)-OH is primarily used in the Boc/Bzl strategy of solid-phase peptide synthesis.[6][7] The two protecting groups serve distinct and crucial functions:

- Boc (tert-butyloxycarbonyl) Group: This is a temporary protecting group for the α -amino group. Its acid-labile nature allows for its selective removal under moderately acidic

conditions (e.g., trifluoroacetic acid - TFA), which do not affect the more stable side-chain protecting groups or the peptide-resin linkage.[6][8]

- Trt (trityl) Group: This bulky group provides robust, acid-labile protection for the side-chain amide of glutamine. The Trityl group enhances the solubility of the protected amino acid derivative in organic solvents and prevents dehydration of the amide side chain, a common side reaction during the activation step with carbodiimide reagents.[9]

The use of **Boc-Gln(Trt)-OH** leads to higher yields and the formation of fewer by-products during the synthesis of glutamine-containing peptides.[2]

Experimental Protocols

Synthesis of $\text{N}^{\alpha}\text{-Boc-N}^{\gamma}\text{-trityl-L-glutamine}$

A general, illustrative synthesis of $\text{N}^{\alpha}\text{-Boc-N}^{\gamma}\text{-trityl-L-glutamine}$ involves the protection of the side-chain amide of Boc-Gln-OH.

Materials:

- Boc-L-glutamine (Boc-Gln-OH)
- Trityl chloride (Trt-Cl)
- Pyridine
- Dichloromethane (DCM)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- Dissolve Boc-L-glutamine in a mixture of dichloromethane and pyridine.
- Cool the solution in an ice bath.

- Slowly add a solution of trityl chloride in dichloromethane to the cooled solution with stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure **Boc-Gln(Trt)-OH**.

Boc Solid-Phase Peptide Synthesis (SPPS) using Boc-Gln(Trt)-OH

This protocol outlines a single coupling cycle for incorporating **Boc-Gln(Trt)-OH** into a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

- Peptide-resin with a free N-terminal amino group
- **Boc-Gln(Trt)-OH**
- Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as an activating agent
- N,N-Diisopropylethylamine (DIEA)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)

- Isopropyl alcohol (IPA)

Procedure:

- Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.
- Boc Deprotection:
 - Treat the resin with a solution of 50% TFA in DCM for 5 minutes.
 - Drain the solution and treat with 50% TFA in DCM for an additional 20-30 minutes to ensure complete removal of the Boc group.[6]
 - Wash the resin with DCM (2x) and IPA (2x).[6]
- Neutralization:
 - Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM until a neutral pH is achieved.
 - Wash the resin with DCM to remove excess DIEA.
- Coupling of **Boc-Gln(Trt)-OH**:
 - In a separate vessel, pre-activate **Boc-Gln(Trt)-OH** (typically 2-4 equivalents relative to the resin substitution) with an equivalent amount of a coupling agent (e.g., DCC) in DCM or DMF for 10-15 minutes.
 - Add the activated **Boc-Gln(Trt)-OH** solution to the neutralized peptide-resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
- Washing:

- After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Visualization of the Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of Boc-based solid-phase peptide synthesis.

[Click to download full resolution via product page](#)

Caption: Boc-SPPS Cycle for Amino Acid Incorporation.

Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Trt group) are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid, most commonly anhydrous hydrogen fluoride (HF).^[7] A scavenger cocktail, such as anisole, is added to prevent reactive cationic species from causing side reactions with sensitive amino acid residues like tryptophan and tyrosine.

Caution: Anhydrous HF is extremely corrosive and toxic. All manipulations must be performed in a specialized apparatus and with appropriate personal protective equipment.

Conclusion

$\text{N}^{\alpha}\text{-Boc-N}^{\gamma}\text{-trityl-L-glutamine}$ is an indispensable reagent for the synthesis of complex, glutamine-containing peptides via the Boc-SPPS strategy. Its dual-protection scheme ensures high yields and purity by preventing common side reactions and improving the solubility of the derivative. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-Gln(Trt)-OH = 98.0 TLC 132388-69-3 [sigmaaldrich.com]
- 2. Boc-Gln(Trt)-OH Novabiochem® | 132388-69-3 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. N-Boc-N'-trityl-L-glutamine | 132388-69-3 [chemicalbook.com]
- 5. Boc-Gln(Trt)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- To cite this document: BenchChem. [Technical Guide: N^α-Boc-N^γ-trityl-L-glutamine (Boc-Gln(Trt)-OH)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b557106#boc-gln-trt-oh-cas-number-and-structure\]](https://www.benchchem.com/product/b557106#boc-gln-trt-oh-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com